Isopentenyl Pyrophosphate Ammonium Salt-13C2(Contains ~1eq H3PO4)
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Overview
Description
Isopentenyl Pyrophosphate Ammonium Salt-13C2 (Contains 1eq H3PO4) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of isopentenyl pyrophosphate, an important intermediate in the biosynthesis of isoprenoids, which are essential components in many biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the mevalonate pathway, isopentenyl pyrophosphate is formed from acetyl-CoA through a series of enzymatic reactions . In the MEP pathway, it is synthesized from pyruvate and glyceraldehyde-3-phosphate .
For the preparation of Isopentenyl Pyrophosphate Ammonium Salt-13C2, the compound is typically synthesized by incorporating carbon-13 isotopes into the precursor molecules. The reaction conditions often involve the use of ammonium salts and phosphoric acid to achieve the desired product .
Industrial Production Methods
Industrial production of Isopentenyl Pyrophosphate Ammonium Salt-13C2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to handle the isotopic labeling and purification steps .
Chemical Reactions Analysis
Types of Reactions
Isopentenyl Pyrophosphate Ammonium Salt-13C2 undergoes various chemical reactions, including:
Isomerization: Conversion to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.
Condensation: Formation of larger isoprenoid compounds through condensation reactions with other isoprenoid precursors.
Common Reagents and Conditions
Common reagents used in reactions involving Isopentenyl Pyrophosphate Ammonium Salt-13C2 include enzymes such as isopentenyl pyrophosphate isomerase and various phosphoric acid derivatives . The reactions typically occur under mild conditions, often in aqueous solutions or organic solvents like methanol .
Major Products
The major products formed from reactions involving Isopentenyl Pyrophosphate Ammonium Salt-13C2 include dimethylallyl pyrophosphate and other isoprenoid compounds such as geranyl pyrophosphate and farnesyl pyrophosphate .
Scientific Research Applications
Isopentenyl Pyrophosphate Ammonium Salt-13C2 is widely used in scientific research due to its role as an isoprenoid precursor. Some of its applications include:
Mechanism of Action
Isopentenyl Pyrophosphate Ammonium Salt-13C2 exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase, which then participates in the formation of larger isoprenoid compounds . These compounds are involved in various biological processes, including protein prenylation and the synthesis of cholesterol and other sterols .
Comparison with Similar Compounds
Isopentenyl Pyrophosphate Ammonium Salt-13C2 can be compared with other similar compounds such as:
Dimethylallyl Pyrophosphate: An isomer of isopentenyl pyrophosphate that also serves as a precursor in isoprenoid biosynthesis.
Geranyl Pyrophosphate: A larger isoprenoid compound formed from the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate.
Farnesyl Pyrophosphate: Another isoprenoid compound involved in the biosynthesis of sterols and other important biomolecules.
The uniqueness of Isopentenyl Pyrophosphate Ammonium Salt-13C2 lies in its isotopic labeling, which allows for detailed studies of isoprenoid biosynthesis and metabolic pathways .
Properties
Molecular Formula |
C5H12O7P2 |
---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-methyl(1,2-13C2)but-3-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i3+1,4+1 |
InChI Key |
NUHSROFQTUXZQQ-CQDYUVAPSA-N |
Isomeric SMILES |
CC(=C)[13CH2][13CH2]OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
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